

The Structure-Activity Relationship of GSK6853: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK6853

Cat. No.: B15570549

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An In-depth Analysis of a Potent and Selective BRPF1 Bromodomain Inhibitor

GSK6853 is a highly potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1).^{[1][2]} BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in regulating gene expression through histone acetylation.^{[3][4]} The development of selective inhibitors like **GSK6853** is instrumental in dissecting the biological functions of BRPF1 and exploring its therapeutic potential. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of **GSK6853**, detailing its biochemical and cellular activity, and the experimental protocols used for its characterization.

Core Structure and Optimization

GSK6853 emerged from an optimization effort of an initial benzimidazolone hit, GSK5959.^[1] The lead compound, while showing good BRPF1 inhibition, had suboptimal physicochemical properties, including poor solubility. The subsequent SAR exploration focused on modifying different positions of the benzimidazolone scaffold to enhance potency, selectivity, and drug-like properties.

The optimization of the initial hit led to the identification of **GSK6853**, which demonstrated significantly improved potency, with a pK_d of 9.5 for BRPF1, and over 1600-fold selectivity against a panel of other bromodomains. This remarkable selectivity minimizes the risk of off-target effects, making it a valuable tool for studying BRPF1 biology.

Quantitative Biological Data

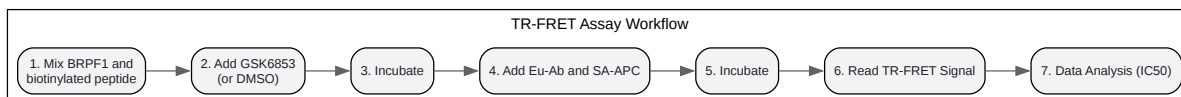
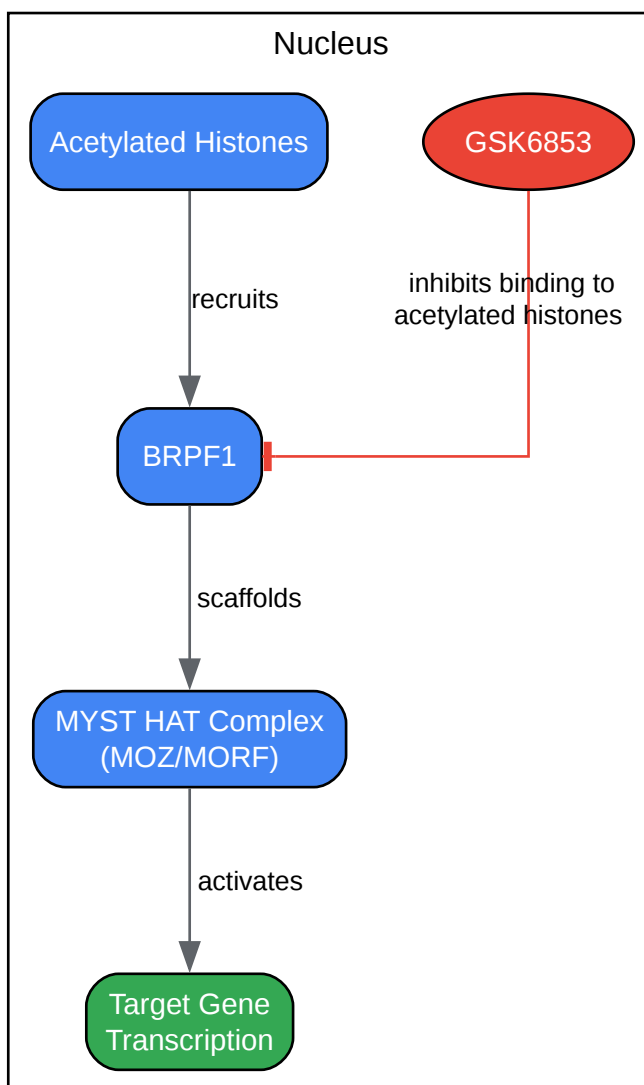
The biological activity of **GSK6853** and its precursors has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

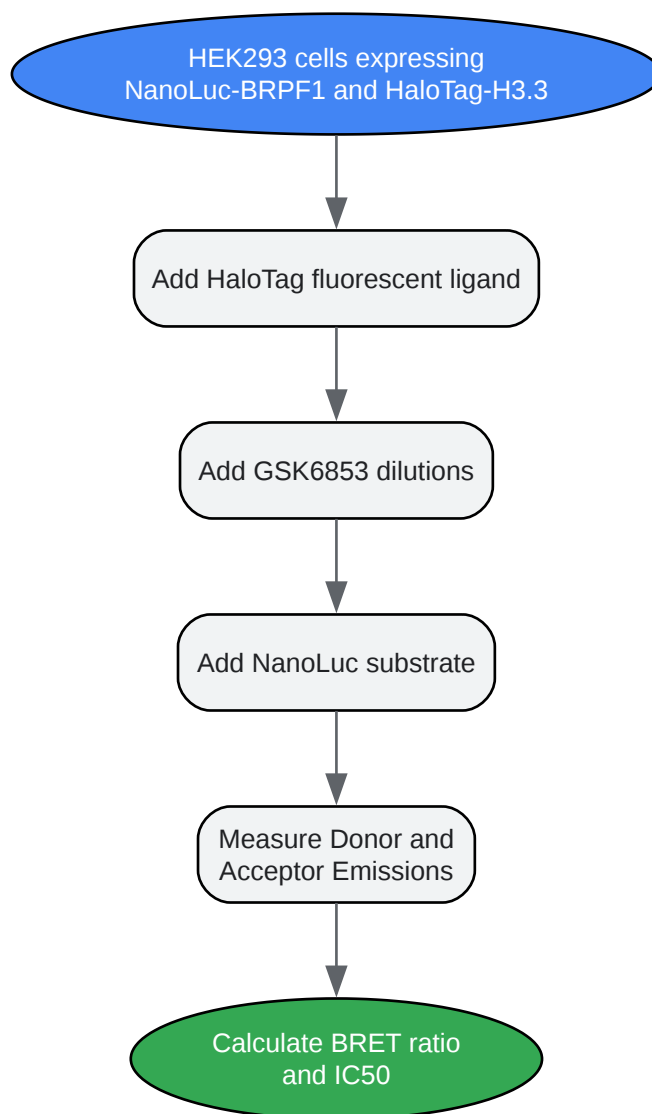
Compound	BRPF1 TR- FRET pIC50	BRPF1 BROMO scan pKd	BRPF2 TR- FRET pIC50	BRPF3 TR- FRET pIC50	BRD4 BD1/2 TR- FRET pIC50	Selectiv ity (BROM Oscan)	Cellular NanoBR ET pIC50
GSK5959 (Lead)	7.1	8.0	5.2	4.5	<4.3 / <4.3	>90-fold vs BRPF2	6.0
GSK6853	8.1	9.5	5.1	4.8	<4.7 / <4.3	>1600- fold	7.7

Assay	Target	GSK6853 Potency
TR-FRET	BRPF1	pIC50 = 8.1
BROMOscan	BRPF1	pKd = 9.5
NanoBRET Cellular Target Engagement	Endogenous BRPF1	pIC50 = 7.7
Chemoproteomic Competition Binding	Endogenous BRPF1	pIC50 = 8.6

Signaling Pathway of BRPF1

BRPF1 functions as a scaffold for the MOZ/MORF (MYST) family of histone acetyltransferases. By binding to acetylated histones via its bromodomain, BRPF1 recruits the HAT complex to specific chromatin regions, leading to further histone acetylation and transcriptional activation. Inhibition of the BRPF1 bromodomain by **GSK6853** disrupts this interaction, thereby preventing the recruitment of the MYST complex and subsequent gene activation.





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References

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